7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine
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Overview
Description
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of methoxy and methyl groups on the benzodiazepine core, which may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic diamines with ketones or aldehydes, followed by cyclization. One common method involves the use of BiCl3 as a catalyst in a one-pot condensation-cyclization process . The reaction conditions are generally mild, and the process shows good functional group compatibility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as BiCl3 or other Lewis acids may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound can exert anxiolytic, sedative, and muscle relaxant effects.
Comparison with Similar Compounds
2,4-Dimethyl-1H-1,5-benzodiazepine: Shares a similar core structure but lacks the methoxy groups.
7,8-Dimethoxy-1,3-dimethyl-1H-1,5-benzodiazepine: Similar structure with different substitution patterns.
Uniqueness: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is unique due to the presence of both methoxy and methyl groups, which may influence its pharmacological profile and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
6286-55-1 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7,8-dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-9(2)15-11-7-13(17-4)12(16-3)6-10(11)14-8/h5-7,14H,1-4H3 |
InChI Key |
JNQDWMIBPLCIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C2N1)OC)OC)C |
Origin of Product |
United States |
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